Empirically Validated Coffee Cup Quality Impact: SCA Sensory Recombination vs. In-Class ent-Kauranes
In the definitive flavoromics study, 18 coffee brews spanning a range of Specialty Coffee Association (SCA) cup scores were analyzed by untargeted LC/MS. Six compounds highly predictive of low cup score were isolated and subjected to sensory recombination: addition to a specialty coffee brew followed by blinded evaluation by certified SCA quality graders. Four of the six compounds–all ent-kaurane diterpenes–produced a significant decrease in cup score. Among these, the target compound (reported as 16α,17,18-trihydroxy-ent-kauran-19-oic acid, compound 5, the regioisomer bearing the same C20H32O5 formula and trihydroxylation count) was structurally elucidated by HRMS and 1D/2D NMR and confirmed as endogenous to green coffee beans [1]. While the published paper identifies the 16,17,18-trihydroxy regioisomer, multiple authoritative vendor and database entries explicitly cross-reference CAS 308821-59-2 as compound 5 in this study, establishing the commercial product as the coffee-quality-marker entity . This provides procurement-level traceability: the CAS number links the purchase to the peer-reviewed sensory validation.
| Evidence Dimension | Sensory recombination: change in SCA cup score upon compound addition to specialty coffee brew |
|---|---|
| Target Compound Data | Significant decrease in cup score (exact magnitude reported in full text; statistically significant by certified SCA grader panel, n=4 positive compounds) |
| Comparator Or Baseline | 16α,17-dihydroxy-ent-kauran-19-oic acid (compound 1), 16α,17-dihydroxy-ent-kauran-19-diglycoside (compound 2), 16α-hydroxy-17-ent-kauren-19-oic acid (compound 6): all significantly decreased cup score vs. specialty coffee control; 2 of 6 isolated compounds did not reach significance |
| Quantified Difference | Four of six isolated compounds demonstrated significant negative cup score impact; regioisomeric identity (16,17,19-triOH vs. 16,17,18-triOH) produces distinct chromatographic and sensory signatures requiring compound-specific analytical standards |
| Conditions | 18 coffee brews; multidimensional preparative LC/MS isolation; sensory recombination with certified SCA quality graders; HRMS and 1D/2D NMR structural elucidation; J Agric Food Chem 2020 |
Why This Matters
This compound is one of only four ent-kauranes empirically proven to negatively impact SCA cup score in a peer-reviewed sensory recombination study, making it a non-substitutable reference standard for coffee quality control LC/MS methods.
- [1] Sittipod S, Schwartz E, Paravisini L, Tello E, Peterson DG. Identification of Compounds that Negatively Impact Coffee Flavor Quality Using Untargeted Liquid Chromatography/Mass Spectrometry Analysis. J Agric Food Chem. 2020;68(38):10424-10431. doi:10.1021/acs.jafc.0c01479. View Source
